3-(2-Naphthyl)-3-pyrroline
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Overview
Description
3-(2-Naphthyl)-3-pyrroline is an organic compound that features a naphthyl group attached to a pyrroline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Naphthyl)-3-pyrroline typically involves the reaction of 2-naphthylamine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method is the Pictet-Spengler reaction, where 2-naphthylamine reacts with an aldehyde in the presence of an acid catalyst to form the desired pyrroline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale Pictet-Spengler reactions or other catalytic processes that ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are optimized to achieve efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-Naphthyl)-3-pyrroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyl-pyrrole derivatives.
Reduction: Reduction reactions can convert the pyrroline ring to a pyrrolidine ring.
Substitution: Electrophilic substitution reactions can occur on the naphthyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Naphthyl-pyrrole derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated or nitrated naphthyl-pyrroline derivatives.
Scientific Research Applications
3-(2-Naphthyl)-3-pyrroline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Naphthyl)-3-pyrroline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(2-Naphthyl)-L-alanine: An amino acid derivative with similar structural features.
Naphthalene derivatives: Compounds like naphthalene, naphthol, and naphthylamine share the naphthyl group but differ in their functional groups and reactivity.
Uniqueness
3-(2-Naphthyl)-3-pyrroline is unique due to the presence of both a naphthyl group and a pyrroline ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-naphthalen-2-yl-2,5-dihydro-1H-pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-2-4-12-9-13(6-5-11(12)3-1)14-7-8-15-10-14/h1-7,9,15H,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMKPMWMHZDKQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CN1)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732951 |
Source
|
Record name | 3-(Naphthalen-2-yl)-2,5-dihydro-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
761395-96-4 |
Source
|
Record name | 3-(Naphthalen-2-yl)-2,5-dihydro-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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